DK-AH 269 - 186097-54-1

DK-AH 269

Catalog Number: EVT-253717
CAS Number: 186097-54-1
Molecular Formula: C28H39ClN2O5
Molecular Weight: 519.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DK-AH 269, also known as Cilobradine hydrochloride, is a synthetic compound classified as a benzazepinone derivative. [, , , , , ] It is a specific and potent inhibitor of the If channels, also known as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, found in the sinus node of the heart. [, , , , , ] Cilobradine hydrochloride plays a crucial role in scientific research, specifically in cardiovascular research, by allowing investigation into the role of heart rate in various cardiac conditions and the potential therapeutic benefits of heart rate reduction. [, , , , , , ]

Future Directions
  • Investigating the Potential Benefits in Off-Pump Coronary Artery Bypass Grafting (CABG): DK-AH 269's ability to reduce heart rate without significantly affecting contractility makes it a potential candidate for inducing bradycardia during off-pump CABG procedures. This could improve surgical outcomes by reducing myocardial oxygen demand and enhancing surgical precision. []

Ivabradine (Procoralan)

  • Compound Description: Ivabradine is a selective and potent blocker of If channels in the sinus node, leading to a reduction in heart rate. [] It is indicated for patients with chronic stable angina pectoris who have a contraindication or intolerance to β-adrenergic receptor blockers. []

ZD7288

  • Compound Description: ZD7288 is an organic compound known to inhibit hyperpolarization-activated cation current (Ih). [, , ]
  • Relevance: ZD7288 serves as a pharmacological tool to investigate the role of Ih channels, similar to DK-AH 269. In studies examining synaptic plasticity, ZD7288 was used alongside DK-AH 269 to probe the involvement of Ih in mossy fiber long-term potentiation. [] Additionally, both compounds were found to reduce spontaneous activity in zebrafish lateral-line afferent neurons, suggesting their overlapping effects on Ih. []
  • Compound Description: This is the target compound of interest, also referred to as Cilobradine. It acts as a highly selective and potent If channel blocker within the sinus node, leading to a reduction in heart rate. [] DK-AH 269 has shown efficacy in reducing infarct size without significantly impacting ventricular function. []

Verapamil (Isoptin®)

  • Compound Description: Verapamil is a calcium channel antagonist clinically used to manage various cardiovascular conditions. [, ] In studies comparing its effects to DK-AH 269, Verapamil demonstrated a reduction in heart rate but exhibited negative inotropic effects. [, ]

UL-FS 49

  • Compound Description: UL-FS 49 is a compound recognized for its ability to block Ih, a hyperpolarization-activated potassium current. []
  • Relevance: Similar to DK-AH 269, UL-FS 49 is employed as a pharmacological tool to investigate the functional role of Ih channels in electrophysiological studies. Notably, both compounds have been used to examine the contribution of Ih to the recovery phase of the a-wave in the electroretinogram of cat retinas. []
Source and Classification

DK-AH 269 is classified as a pharmacological agent and is particularly noted for its action on HCN channels, which are integral to regulating neuronal excitability and cardiac function. It is sourced from various chemical suppliers, including Sigma-Aldrich, where it is available in solid form with a purity of over 98% as determined by high-performance liquid chromatography (HPLC) .

Synthesis Analysis

The synthesis of DK-AH 269 involves several key steps that typically include the formation of its core structure followed by functional group modifications. While specific proprietary methods may vary among manufacturers, the general synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Formation of Key Intermediates: Various reactions such as alkylation and acylation are employed to construct the bicyclic framework characteristic of DK-AH 269.
  3. Final Modifications: The final steps often involve the introduction of specific functional groups that enhance the compound's pharmacological properties.

Technical parameters such as reaction temperatures, solvent choices, and purification methods (e.g., recrystallization or chromatography) are critical to achieving high yields and purity levels.

Molecular Structure Analysis

The molecular structure of DK-AH 269 can be described by its chemical formula C18H20ClN3OC_{18}H_{20}ClN_3O and a molecular weight of approximately 345.83 g/mol. The compound features a bicyclic structure that includes:

  • Aromatic Rings: Contributing to the compound's lipophilicity and ability to penetrate biological membranes.
  • Chlorine Atom: Enhancing the compound's pharmacokinetic properties.
  • Amine Groups: Essential for binding interactions with HCN channels.

The three-dimensional conformation allows for optimal interaction with target proteins, influencing both its efficacy and selectivity .

Chemical Reactions Analysis

DK-AH 269 engages in several chemical reactions that are pivotal to its function as an HCN channel inhibitor:

  1. Binding Interactions: The primary reaction involves the reversible binding to HCN channels, inhibiting their activity. This interaction alters the channel's conductance properties.
  2. Metabolic Transformations: In vivo, DK-AH 269 undergoes metabolic processes that may include oxidation and conjugation, affecting its bioavailability and duration of action.
  3. Electrophysiological Responses: The compound has been shown to modulate ion currents in neuronal cells, which can be quantitatively assessed using patch-clamp techniques .
Mechanism of Action

The mechanism of action for DK-AH 269 primarily revolves around its inhibition of HCN channels. These channels play a crucial role in regulating neuronal excitability and cardiac rhythm:

  • Inhibition of Hyperpolarization-Activated Currents: By blocking these channels, DK-AH 269 reduces the influx of sodium ions during hyperpolarization, leading to decreased neuronal firing rates.
  • Impact on Neurotransmitter Release: The inhibition can influence neurotransmitter dynamics within various brain regions, notably affecting dopaminergic signaling pathways involved in mood regulation .
  • Behavioral Effects: Research indicates that DK-AH 269 may exhibit antidepressant-like effects through modulation of mesolimbic dopamine circuits .
Physical and Chemical Properties Analysis

DK-AH 269 exhibits several notable physical and chemical properties:

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

The applications of DK-AH 269 span several fields:

  1. Pharmacology: As an HCN channel inhibitor, it has potential uses in treating conditions such as depression, anxiety disorders, and cardiac arrhythmias.
  2. Research Tool: It serves as a valuable tool in neuroscience research for studying the roles of HCN channels in neuronal excitability and synaptic transmission.
  3. Potential Therapeutics: Ongoing studies are exploring its efficacy in various animal models for neurological disorders, indicating promising avenues for future clinical applications .
Molecular Pharmacology of DK-AH 269 as an HCN Channel Blocker

Mechanism of Action: Open-Channel Blockade of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

DK-AH 269 (Cilobradine hydrochloride) functions as a use-dependent open-channel blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This pharmacological agent accesses its binding site within the channel pore from the intracellular side during the activation phase initiated by membrane hyperpolarization. The compound exhibits a distinct state-dependent binding preference, requiring channel opening to exert its inhibitory effect effectively [5] [9]. Research employing whole-cell patch-clamp techniques demonstrates that DK-AH 269's blocking efficacy increases progressively with repeated channel activations, as each hyperpolarizing pulse facilitates greater drug access to its binding domain within the open pore conformation [5] [8]. This mechanistic behavior explains the characteristic time-dependent development of current inhibition observed during repetitive stimulation protocols. Unlike classical voltage-gated channel blockers that bind to resting or inactivated states, DK-AH 269's open-channel blockade mechanism specifically targets the physiologically active conformation of HCN channels during their functional cycle [9].

Selectivity and Binding Dynamics Across HCN Isoforms (HCN1, HCN2, HCN4)

DK-AH 269 exhibits differential blocking kinetics across HCN channel isoforms, with significant pharmacological implications. Quantitative studies reveal that the drug blocks HCN4 channels (predominant in cardiac sinoatrial node cells) approximately 5-10 times faster than HCN1 and HCN2 isoforms (more abundant in neuronal tissues) at equivalent concentrations [9]. This kinetic selectivity is demonstrated by the substantially reduced number of channel activations required to achieve steady-state blockade—only 20-40 activations for HCN4 compared to 200-400 activations for HCN1 and HCN2 when exposed to 5 µM cilobradine [9]. Despite these kinetic differences, the steady-state affinity (IC₅₀ ≈ 1 µM) remains comparable across all subtypes, suggesting a conserved binding site but distinct gating-dependent accessibility [9].

Table 1: Isoform-Specific Blocking Kinetics of DK-AH 269 (5 µM)

HCN IsoformPrimary Tissue DistributionActivations to Steady-State BlockPhysiological Role
HCN1Neuronal (hippocampus, cortex)200-400Neuronal excitability modulation
HCN2Neuronal (midbrain, thalamus), cardiac200-400Diastolic membrane potential stabilization
HCN4Cardiac sinoatrial node20-40Cardiac pacemaker activity

The structural determinants underlying this isoform selectivity involve differences in the S5-P-S6 pore regions and the cytoplasmic gating machinery that governs conformational changes during activation. HCN4's slower activation kinetics paradoxically facilitate more efficient drug access during its prolonged open states, explaining the accelerated blockade compared to faster-activating neuronal isoforms [9]. This nuanced selectivity profile enables potential discrimination between cardiac and neuronal HCN functions at appropriate concentrations.

Modulation of Neuronal Ih and Cardiac If Currents: Structure-Activity Relationships

DK-AH 269 modulates both neuronal hyperpolarization-activated cation current (Iₕ) and cardiac pacemaker funny current (If) through shared molecular interactions with the HCN channel pore. The compound's benzazepinone core structure enables specific interactions within the inner pore vestibule, while its stereospecific *S*-configuration at the chiral center enhances binding affinity [7] [10]. Electrophysiological analyses demonstrate that DK-AH 269 suppresses Iₕ density in mouse dorsal root ganglion neurons with an apparent Kd of 0.1 µM when applied via repetitive step protocols (1-s steps from -38 to -108 mV at 0.5 Hz) [5]. In the ventral tegmental area (VTA) dopamine neurons, DK-AH 269 effectively normalizes pathological Iₕ increases and reverses stress-induced neuronal hyperactivity, demonstrating its functional efficacy in neural circuits implicated in depressive disorders [3] [6].

Cardiovascular studies reveal that DK-AH 269 inhibits sinoatrial node I_f currents at concentrations as low as 0.62 µM, significantly reducing diastolic depolarization rate and heart rate [7] [9]. The compound's concentration-dependent effects exhibit a biphasic profile: lower doses (≤2 mg/kg) selectively reduce heart rate without altering rhythm regularity, while higher doses (>2 mg/kg) induce profound bradyarrhythmias characterized by exponential increases in RR-interval variability [9]. This dose-response pattern suggests preferential HCN4 blockade at lower concentrations with additional HCN2 inhibition at higher doses, mirroring the arrhythmic phenotype observed in HCN2-knockout models.

Table 2: Physiological Effects of DK-AH 269 on Neuronal vs. Cardiac Currents

ParameterNeuronal Iₕ (VTA DA neurons)Cardiac I_f (Sinoatrial Node)
Primary HCN IsoformsHCN1, HCN2, HCN4Primarily HCN4
Effective Blocking Concentration0.1-1 µM (in vitro)0.62 µM (in vitro); 2 mg/kg (in vivo)
Functional ConsequenceNormalization of stress-induced hyperactivity; sustained antidepressant efficacyHeart rate reduction; diastolic depolarization slowing
Therapeutic ImplicationRapid-acting antidepressant effectsPotential bradycardic agent (limited by proarrhythmic effects)
Key Physiological RoleRegulation of neuronal excitability and firing patternsCardiac pacemaker activity

Pharmacodynamic Interactions With Cyclic Nucleotide-Dependent Gating Mechanisms

DK-AH 269 demonstrates complex interactions with the cyclic nucleotide-dependent gating apparatus of HCN channels. While primarily characterized as a pore blocker, the compound modulates channel sensitivity to intracellular cyclic nucleotides through allosteric mechanisms. Research indicates that DK-AH 269 binding does not directly compete with cyclic nucleotides at the cytoplasmic cyclic nucleotide-binding domain (CNBD) but rather stabilizes the closed-state conformation during deactivation cycles [1] [6]. This action effectively increases the energy barrier for cAMP-mediated gating shifts, requiring higher nucleotide concentrations to achieve equivalent activation probabilities [6].

In neuronal systems, DK-AH 269 counteracts stress-induced increases in cAMP sensitivity observed in VTA dopamine neurons from chronic social defeat stress models. By reducing maximal Iₕ conductance and subtly shifting the voltage-dependence of activation toward more hyperpolarized potentials, DK-AH 269 effectively decouples neuronal excitability from cAMP-mediated neuromodulatory inputs [3] [6]. This pharmacological action normalizes pathological hyperactivity without completely abolishing physiological HCN channel function. The convergence of DK-AH 269 and ketamine on HCN channel modulation in VTA circuits suggests a shared downstream mechanism underlying their rapid antidepressant effects, positioning HCN channels as critical convergence nodes for diverse antidepressant strategies [6].

Properties

CAS Number

186097-54-1

Product Name

DK-AH 269

IUPAC Name

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

Molecular Formula

C28H39ClN2O5

Molecular Weight

519.1 g/mol

InChI

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1

InChI Key

MTAKUIYCCYKGJJ-BOXHHOBZSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl

Synonyms

1,3,4,5-tetrahydro-7,8-dimethoxy-3-((1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl)methyl)-2H-3-benzazepin-2-one hydrochloride
DK-AH 268
DK-AH 269
DK-AH-268
DK-AH-269

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.